molecular formula C7H5F2N3 B6230630 6,7-difluoro-1H-1,3-benzodiazol-2-amine CAS No. 889127-08-6

6,7-difluoro-1H-1,3-benzodiazol-2-amine

Cat. No.: B6230630
CAS No.: 889127-08-6
M. Wt: 169.1
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Description

Contextualization within the Chemistry of Benzodiazole Derivatives and Related Heterocyclic Systems

6,7-difluoro-1H-1,3-benzodiazol-2-amine belongs to the broader family of benzodiazole derivatives. Benzodiazoles, which feature a benzene (B151609) ring fused to a diazole ring, are a significant class of heterocyclic compounds. These structures are of considerable interest due to their presence in a wide array of pharmacologically active molecules. ijper.orgijsrst.comhep.com.cn The benzodiazole core is a versatile scaffold, and its derivatives have been investigated for a range of biological activities. ijper.orgijsrst.comhep.com.cn

Related heterocyclic systems, such as benzothiazoles, also provide a valuable comparative framework. ijper.orgwikipedia.orgnih.gov Benzothiazoles, consisting of a benzene ring fused to a thiazole (B1198619) ring, are known for their diverse applications in pharmaceuticals and materials science. ijper.orgijsrst.comwikipedia.orgnih.gov The study of these related systems helps to elucidate the structure-activity relationships that govern the properties of heterocyclic compounds.

Significance of Fluorine Substitution in Heterocyclic Scaffolds: A Review of Related Research

The introduction of fluorine atoms into heterocyclic scaffolds is a widely employed strategy in modern drug discovery and materials science. numberanalytics.comrsc.orgresearchgate.net The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence the physicochemical and biological characteristics of a molecule. numberanalytics.comnih.gov

Key effects of fluorination on heterocyclic compounds include:

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased drug half-life. numberanalytics.comrsc.org

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to pass through biological membranes. numberanalytics.comrsc.org

Modulation of Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, which can be crucial for receptor binding and pharmacokinetic properties. nih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can impact its interaction with biological targets. nih.gov

Numerous studies have demonstrated the successful application of this strategy. For instance, fluorinated quinolones are a major class of antibiotics, and the inclusion of fluorine is critical to their antibacterial activity. mdpi.com Similarly, many other fluorinated heterocyclic drugs have been approved for various therapeutic uses. rsc.org The synthesis of fluorinated heterocycles, however, can present challenges due to the reactivity of fluorinating agents. numberanalytics.comrsc.org

Overview of Research Gaps and Emerging Opportunities Pertaining to this compound

While the broader classes of benzodiazoles and fluorinated heterocycles are well-studied, specific research on this compound is more limited. This presents both challenges and significant opportunities for new avenues of investigation.

Current research gaps appear to be in the detailed exploration of its synthetic pathways and the full extent of its biological activities. While it is commercially available as a building block for organic synthesis, comprehensive studies on its specific reaction kinetics, optimization of synthetic routes, and its potential as a precursor for more complex molecules are not extensively documented in publicly available literature. pubcompare.aisigmaaldrich.com

The emerging opportunities for this compound lie in its potential as a scaffold for the development of novel therapeutic agents. Given the known impact of difluoro-substitution on the benzene ring of other heterocyclic systems, it is plausible that this compound could serve as a starting point for the design of new molecules with tailored properties. For example, its structural similarity to other biologically active benzimidazoles suggests potential for investigation in areas such as oncology, virology, or as enzyme inhibitors. Further research into its coordination chemistry could also unveil applications in materials science.

Interactive Data Table: Properties of this compound

Property Value Source
IUPAC Name 6,7-difluoro-1H-benzimidazol-2-amine sigmaaldrich.com
CAS Number 889127-08-6 sigmaaldrich.com
Molecular Formula C₇H₅F₂N₃ uni.lu
Molecular Weight 169.13 g/mol sigmaaldrich.com
Physical Form Powder sigmaaldrich.com

| Purity | 95% | sigmaaldrich.com |

Properties

CAS No.

889127-08-6

Molecular Formula

C7H5F2N3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6,7 Difluoro 1h 1,3 Benzodiazol 2 Amine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 6,7-difluoro-1H-1,3-benzodiazol-2-amine Scaffold

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-N bonds within the diazole ring. This approach leads to two key precursors: a difluorinated o-phenylenediamine (B120857) derivative and a cyanating agent or its equivalent. The formation of the 2-aminobenzimidazole (B67599) core is a common synthetic strategy.

Further disconnection of the difluorinated o-phenylenediamine precursor would involve the strategic introduction of the two fluorine atoms onto an aromatic ring. This can be achieved through various fluorination methods, starting from a suitable benzene (B151609) derivative. The amino groups can be introduced via nitration followed by reduction. This multi-step approach allows for the controlled construction of the target molecule.

Synthesis of Key Intermediates and Functionalized Building Blocks

The synthesis of the crucial intermediate, 3,4-difluoro-1,2-phenylenediamine, is a pivotal step. A common route involves the nitration of 1,2-difluorobenzene (B135520) to yield 1,2-difluoro-3,4-dinitrobenzene. Subsequent selective reduction of one nitro group, followed by another reduction, can provide the desired diamine. Alternatively, starting from a difluoroaniline, nitration and subsequent reduction can also lead to the key diamine intermediate.

The choice of reagents and reaction conditions is critical to ensure high yields and regioselectivity. For instance, the nitration step often employs a mixture of nitric acid and sulfuric acid, while the reduction of nitro groups can be achieved using various reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.

Cyclization Strategies for the 1H-1,3-Benzodiazole Ring System

The formation of the 1H-1,3-benzodiazole ring is typically achieved through cyclization reactions involving the o-phenylenediamine intermediate.

Condensation Reactions in Benzodiazole Core Formation

A widely used method for constructing the benzodiazole core is the condensation of an o-phenylenediamine with a one-carbon synthon. nih.govnih.govwikipedia.org Common reagents for this purpose include cyanogen (B1215507) bromide, formic acid, or phosgene (B1210022) derivatives. For the synthesis of 2-aminobenzimidazoles, the reaction of o-phenylenediamine with cyanogen bromide is a well-established and effective method. nih.gov The reaction proceeds through the formation of a guanidine (B92328) intermediate, which then undergoes intramolecular cyclization to form the benzodiazole ring. The reaction conditions are generally mild, often carried out in a suitable solvent at room temperature or with gentle heating.

Ring-Closing Reactions for Constructing the 1H-1,3-Benzodiazole Moiety

Alternative ring-closing strategies can also be employed. For instance, intramolecular cyclization of an appropriately substituted N-arylguanidine can lead to the formation of the benzodiazole ring. sigmaaldrich.com This approach offers flexibility in the introduction of substituents on the benzodiazole core. The choice of the cyclization method often depends on the desired substitution pattern and the availability of starting materials.

Introduction and Functionalization of the 2-Amine Group

The 2-amine group is a key functional handle that can be introduced either during the cyclization step or as a subsequent functionalization. nih.govnih.govnih.gov As mentioned earlier, the use of cyanogen bromide in the cyclization with o-phenylenediamine directly yields the 2-aminobenzimidazole.

Alternatively, a 2-mercaptobenzimidazole (B194830) can be synthesized and then converted to the 2-amino derivative. This can be achieved by S-alkylation followed by displacement with an amine. Another approach involves the conversion of a 2-halobenzimidazole to the corresponding 2-amino derivative via nucleophilic substitution.

Strategies for Directed Fluorination and Introduction of Difluoro-Substituents

The introduction of the two fluorine atoms at positions 6 and 7 of the benzodiazole ring requires specific synthetic strategies. rsc.orgdtic.milacs.orgacs.org A common approach is to start with a pre-fluorinated building block, such as 1,2-difluorobenzene. This precursor can then be subjected to nitration and reduction to form the required 3,4-difluoro-1,2-phenylenediamine intermediate.

Direct fluorination of an existing benzodiazole scaffold is generally challenging due to the deactivating nature of the heterocyclic ring and the potential for lack of regioselectivity. However, modern fluorination methods, such as those employing electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), have shown promise in the direct C-H fluorination of aromatic compounds. rsc.org These methods often require a directing group to achieve the desired regioselectivity.

Below is a table summarizing various synthetic approaches:

Step Method Reagents Key Features
Ring Formation Condensationo-phenylenediamine, Cyanogen bromideDirect formation of the 2-aminobenzimidazole.
Ring Formation Intramolecular CyclizationN-arylguanidineAllows for varied substitution patterns.
Fluorination From Fluorinated Precursor1,2-difluorobenzeneControlled and regioselective introduction of fluorine.
Fluorination Direct C-H FluorinationN-fluorobenzenesulfonimide (NFSI)Potentially more atom-economical but can be less selective.

Stereoselective and Enantioselective Approaches in Chiral Derivative Synthesis

The synthesis of optically active compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. metu.edu.tr For derivatives of this compound, achieving stereochemical control is crucial for producing specific enantiomers, which may have distinct biological activities.

Chiral 2-aminobenzimidazole derivatives have been effectively used as organocatalysts in asymmetric reactions. researchgate.net A primary strategy for synthesizing these chiral molecules involves the reaction of a 2-chlorobenzimidazole (B1347102) precursor with a chiral amine. researchgate.net This approach allows for the introduction of a stereocenter, leading to the formation of enantiomerically enriched products. For instance, chiral guanidines derived from the reaction of 2-chlorobenzimidazole and chiral amines like (R)-1-phenylethan-1-amine have proven to be efficient catalysts in asymmetric α-amination reactions. researchgate.net

While specific studies detailing the stereoselective synthesis of chiral derivatives starting directly from this compound are not prevalent in the reviewed literature, the established methodologies for other benzimidazoles provide a clear blueprint. The key would be the synthesis of a suitable chiral precursor, such as a chiral difluoro-o-phenylenediamine or the use of a chiral auxiliary during the cyclization step. Organocatalysis, utilizing bifunctional catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding, represents a powerful tool for achieving high enantioselectivity in reactions involving benzimidazole (B57391) scaffolds. metu.edu.trresearchgate.net

Table 1: Organocatalytic Approaches for Chiral Benzimidazole Derivatives

This table summarizes asymmetric reactions catalyzed by chiral 2-aminobenzimidazole derivatives, which could be hypothetically applied to create chiral versions of this compound.

Reaction TypeCatalyst TypeKey FeaturesPotential ApplicationReference
Conjugate AdditionChiral 2-aminobenzimidazoleAddition of 1,3-dicarbonyl compounds to nitroolefins.Synthesis of functionalized chiral benzimidazoles. researchgate.net
α-AminationChiral 2-aminobenzimidazoleAmination of 1,3-dicarbonyl compounds using azodicarboxylates.Introduction of a nitrogen-containing stereocenter. researchgate.net
α-ChlorinationChiral BenzimidazoleChlorination of cyclic 1,3-dicarbonyl compounds.Creation of chiral α-halo ketones. researchgate.net

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to reduce waste, minimize energy consumption, and use less hazardous materials.

A significant focus has been on the development and use of efficient and recyclable catalysts. Nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs) and cobalt nanoparticles supported on mesoporous silica (B1680970) (SBA-15), have been employed for the synthesis of benzimidazoles. nih.govresearchgate.net These catalysts offer high yields in shorter reaction times and can be recovered and reused for multiple cycles, which significantly lowers the process's environmental footprint and cost. nih.govresearchgate.net For instance, the use of ZnO-NPs in the cyclocondensation of o-phenylenediamine with aldehydes in ethanol (B145695) resulted in excellent yields at 70°C. nih.gov Similarly, simple metal salts like cobalt (II) acetylacetone (B45752) have been shown to effectively catalyze benzimidazole synthesis at room temperature. thaiscience.info

The choice of solvent is another critical aspect of green synthesis. Water has been utilized as a benign solvent for the one-pot synthesis of 2-substituted benzimidazoles using boric acid as a catalyst at room temperature. researchgate.net This method is eco-friendly, operationally simple, and provides good yields. researchgate.net Other green solvents include glycerol (B35011) and deep eutectic solvents (DES), which are non-volatile and can replace toxic volatile organic compounds (VOCs). researchgate.netresearchgate.net The use of DES, such as a choline (B1196258) chloride/glycerol mixture, in combination with a chiral organocatalyst, allows for the recycling of both the catalyst and the solvent system. researchgate.net

Energy efficiency is also a key consideration. Microwave-assisted synthesis has emerged as a rapid and efficient method for producing benzimidazole derivatives. nih.govnih.gov This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach. The condensation of o-aminothiophenol with acyl chlorides to form benzothiazoles has been achieved using a solid-supported catalyst (NaHSO₄-SiO₂) without any solvent, highlighting a pathway that could be adapted for benzimidazole synthesis. mdpi.com These solvent-free methods, often conducted at room temperature, minimize waste and energy usage. thaiscience.inforesearchgate.net

Table 2: Comparison of Green Synthesis Methods for Benzimidazoles

This table outlines various sustainable methodologies applicable to the synthesis of the benzimidazole core structure found in this compound.

CatalystSolventConditionsKey AdvantagesReference
ZnO-NPsEthanol70°C, 15 min - 2 hHigh yield, recyclable catalyst, shorter reaction time. nih.gov
SBA-15 Supported CobaltOxygen (aerobic)N/AHigh efficiency, low catalyst dosage, recyclable. researchgate.net
Cobalt (II) acetylacetoneMethanolRoom TemperatureMild conditions, simple procedure, good yields. thaiscience.info
Boric AcidWaterRoom TemperatureEco-friendly, convenient, economic, high yield. researchgate.net
None (Microwave)Water90°C, 5-10 minRapid, efficient, uses benign solvent. nih.gov
Chiral 2-aminobenzimidazoleDeep Eutectic SolventN/AAvoids VOCs, recyclable catalytic system. researchgate.net

Chemical Reactivity and Transformation Pathways of 6,7 Difluoro 1h 1,3 Benzodiazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Benzodiazole Ring

The benzodiazole ring of 6,7-difluoro-1H-1,3-benzodiazol-2-amine exhibits dual reactivity. The imidazole (B134444) moiety is inherently electron-rich and susceptible to electrophilic attack, while the benzene (B151609) portion is influenced by the strong electron-withdrawing nature of the two fluorine atoms.

Electrophilic Substitution: The nitrogen atoms of the imidazole ring can be targeted by electrophiles. For instance, methylation of the parent 2-aminobenzimidazole (B67599) with methyl iodide leads to a mixture of N1-methylated and N1,N3-dimethylated products. mdpi.com The NH group is acidic and can be deprotonated to form an anion that readily reacts with electrophiles. However, the fluorine atoms on the benzene ring deactivate it towards typical electrophilic aromatic substitution reactions like nitration or halogenation due to their inductive effect.

Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms significantly activates the benzene ring for nucleophilic aromatic substitution. While specific examples for this compound are not extensively documented, fluoroaromatics are known to undergo SNAr reactions where a nucleophile displaces a fluoride (B91410) ion. rsc.org This pathway offers a powerful method for introducing a variety of substituents onto the benzene ring.

The general reactivity of the benzimidazole (B57391) ring is summarized below:

Reaction TypePosition of AttackInfluencing FactorsTypical Reagents
Electrophilic Substitution N1, N3Electron-rich nature of imidazoleAlkyl halides, Acyl chlorides
Nucleophilic Substitution C4, C5Not typically observedStrong nucleophiles (less common)
Nucleophilic Aromatic Substitution (SNAr) C6, C7Activating effect of F atomsAmines, Alkoxides, Thiolates

Functionalization Reactions at the 2-Amine Moiety

The exocyclic 2-amino group is a primary site for functionalization, serving as a versatile handle to introduce diverse structural motifs. researchgate.netnih.gov

Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents. For example, reaction with various sulfonyl chlorides can produce a range of N-sulfonylated 2-aminobenzimidazole derivatives. nih.gov Similarly, acylation with acid chlorides or anhydrides yields the corresponding amides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. researchgate.net

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. The synthesis of 2-aminobenzimidazoles often involves the cyclodesulfurization of a thiourea precursor. symbiosisonlinepublishing.com

Alkylation and Arylation: The 2-amino group can undergo alkylation and arylation, although controlling selectivity between the exocyclic and ring nitrogens can be challenging. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the selective N-arylation of the 2-amino group. acs.org

A summary of common functionalization reactions at the 2-amine position is provided below:

Reaction TypeReagent ClassProduct Type
Acylation Acyl chlorides, AnhydridesAmides
Sulfonylation Sulfonyl chloridesSulfonamides
Urea Formation IsocyanatesUreas
Thiourea Formation IsothiocyanatesThioureas
Alkylation Alkyl halidesSecondary/Tertiary Amines
Arylation Aryl halides (with catalyst)N-Aryl Amines

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the this compound core. libretexts.orgrsc.org These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction is widely used for forming C-N bonds. It can be employed for the N-arylation of the 2-amino group or the imidazole ring nitrogens. acs.org Catalyst and ligand choice can often control the chemoselectivity between N1 and N2 arylation. acs.org

Suzuki-Miyaura Coupling: While the C-F bonds are generally robust, they are not typically reactive under standard Suzuki conditions. libretexts.org However, if the benzimidazole core is first halogenated at other positions (e.g., C4 or C5), Suzuki coupling can be used to introduce aryl or vinyl groups.

C-F Bond Activation: Direct activation of the C-F bonds for cross-coupling is a challenging but emerging area. rsc.orgnih.gov Transition metal complexes, particularly those of nickel and palladium, can mediate the oxidative addition of C-F bonds, although this often requires specific ligands and conditions. nih.govrsc.org Recent research has also explored the use of main group metals and visible-light-induced methods for C-F bond activation. rsc.orgnih.gov

Coupling ReactionBond FormedTypical SubstratesKey Features
Buchwald-Hartwig C-NAryl halides, AminesSelective N-arylation of either the 2-amino or imidazole nitrogen. acs.org
Suzuki-Miyaura C-CAryl boronic acids, Aryl halidesRequires prior halogenation of the benzimidazole ring. researchgate.net
Stille/Hiyama/Negishi C-COrganotin/silicon/zinc reagents, Aryl halidesAlternative C-C bond formation strategies. libretexts.org
C-F Activation C-C, C-NFluoroaromaticsAn emerging field, often requiring specialized catalysts. nih.govrsc.org

Heterocyclic Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions of the benzimidazole scaffold are less common but represent potential pathways for generating novel heterocyclic systems.

Ring Expansion: There are reports of synthesizing benzimidazole-fused 1,4-oxazepines through InCl3-catalyzed intramolecular addition. mdpi.com Other methods can be used to fuse additional rings onto the benzimidazole core, effectively expanding the heterocyclic system. mdpi.comdntb.gov.uaacs.org

Radical Reactions and Photochemical Transformations Involving this compound

Radical Reactions: The benzimidazole ring can participate in radical reactions. For instance, silver-mediated radical cascade reactions have been used to synthesize trifluoromethylthiolated tricyclic imidazole derivatives. rsc.org The introduction of fluorine atoms can also influence the properties of radical species; fluorinated benzimidazole-substituted nitronyl nitroxides have been synthesized and studied for their magnetic properties. acs.org The C-F bonds themselves can be activated under radical conditions. rsc.orgresearchgate.net

Photochemical Transformations: Photolysis of benzimidazole in solution can lead to dehydrodimerization. acs.org More complex transformations are also possible; for example, indazoles can be photochemically converted into benzimidazoles. nih.gov This rearrangement proceeds through an excited-state tautomerization followed by photochemical rearrangement. nih.gov The photochemistry of benzimidazole itself has been shown to proceed via two pathways: one involving cleavage of the N-H bond to form a benzimidazolyl radical, and another involving ring-opening to form an isocyano-containing species. acs.org The fluorine substituents in this compound are expected to influence its photophysical properties and the course of such photochemical reactions.

Derivatization Strategies for the Synthesis of Complex Molecular Architectures

This compound is a valuable building block for constructing complex molecules, particularly in the field of drug discovery. The benzimidazole scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif or as a central scaffold. chemrevlett.comnih.govnih.govmdpi.com

The various reactions discussed previously are employed in multi-step syntheses to build elaborate structures. For example, the 2-amino group can be functionalized, followed by N-alkylation of the imidazole ring to attach different side chains. chemrevlett.com Palladium-catalyzed reactions are crucial for coupling the benzimidazole core to other aromatic or heterocyclic systems. researchgate.netacs.org

The strategic introduction of fluorine atoms is known to enhance the biological activity of many compounds, including antiviral and kinase-inhibiting agents. nih.govnih.gov The difluoro substitution pattern in this compound can thus be leveraged to create potent and selective therapeutic agents. nih.gov The synthesis of complex derivatives often involves a sequence of reactions, such as the formation of a thiourea followed by cyclodesulfurization, and subsequent N-alkylation or acylation to build the final target molecule. symbiosisonlinepublishing.comuobaghdad.edu.iq

Structural Elucidation of 6,7 Difluoro 1h 1,3 Benzodiazol 2 Amine and Its Derivatives Using Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the detailed atomic-level structure of molecules in solution. For 6,7-difluoro-1H-1,3-benzodiazol-2-amine, a combination of ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N NMR experiments provides a comprehensive picture of the molecular framework by probing the chemical environment of each nucleus.

¹H NMR spectroscopy reveals the number and connectivity of hydrogen atoms. The aromatic protons on the benzodiazole ring are expected to exhibit complex splitting patterns due to coupling with adjacent fluorine atoms (H-F coupling) and other protons. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.

¹³C NMR provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the benzene (B151609) ring are significantly influenced by the electron-withdrawing fluorine substituents. Carbons directly bonded to fluorine will show characteristic large one-bond carbon-fluorine couplings (¹J_CF), while carbons further away will exhibit smaller two- or three-bond couplings (²J_CF, ³J_CF). The C-2 carbon, bonded to the amine group and two nitrogen atoms, would appear at a distinct chemical shift.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two signals would be expected for the two fluorine atoms, unless they are chemically equivalent. The observed coupling constants in the ¹⁹F spectrum can help to confirm their positions on the aromatic ring relative to each other and to the proton substituents.

¹⁵N NMR , while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atoms within the benzimidazole (B57391) ring and the exocyclic amine group.

Table 1: Representative NMR Data for a Derivative, 1-benzyl-6,7-difluoro-1H-benzo[d]imidazol-2-amine

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Assignment
¹H 7.39 - 7.29 m Benzyl-H
¹H 6.95 t, J = 8.8 H-5
¹H 6.72 ddd, J = 11.0, 7.2, 1.3 H-4
¹H 5.26 s CH₂
¹³C 155.6 (t, J=1.9) t, J=1.9 C-2
¹³C 147.2 (dd, J=14.8, 8.4) dd, J=14.8, 8.4 C-7
¹³C 142.1 (dd, J=14.9, 8.6) dd, J=14.9, 8.6 C-6
¹³C 136.5 s Benzyl-C_ipso
¹³C 129.8 (t, J=9.9) t, J=9.9 C-7a
¹³C 128.8 s Benzyl-C_ortho/meta
¹³C 127.8 s Benzyl-C_para
¹³C 127.1 s Benzyl-C_ortho/meta
¹³C 118.8 (t, J=7.7) t, J=7.7 C-3a
¹³C 108.9 (d, J=17.7) d, J=17.7 C-5
¹³C 100.8 (dd, J=19.4, 3.2) dd, J=19.4, 3.2 C-4
¹³C 48.5 s CH₂
¹⁹F -137.9 (d, J=21.6) d, J=21.6 F-7

Data derived from a representative derivative to illustrate typical spectroscopic features. 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅F₂N₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₅F₂N₃
Theoretical Exact Mass 169.0451
Ionization Mode Electrospray Ionization (ESI+)
Observed Ion [M+H]⁺

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of the amine and imidazole (B134444) groups, C-N bonds, C=N bonds within the ring, and the C-F bonds. The stretching vibrations of the N-H bonds in the primary amine group typically appear as a doublet in the range of 3300-3500 cm⁻¹. The N-H stretch of the imidazole ring may also be present in this region, often as a broader band. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations typically occur in the 1450-1620 cm⁻¹ region. The strong absorptions corresponding to the C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3500 Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
3100 - 3300 Stretch Imidazole N-H
3000 - 3100 Stretch Aromatic C-H
1580 - 1620 Ring Stretch C=N / C=C

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

While spectroscopic methods provide crucial data on connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the planar nature of the benzimidazole ring system and determining the geometry of the exocyclic amine group. Furthermore, X-ray crystallography reveals the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing arrangement. For this compound, hydrogen bonds involving the amine and imidazole N-H groups as donors and the nitrogen and fluorine atoms as acceptors are expected to play a significant role in the supramolecular assembly. Analysis of the crystal structure of a derivative, 1-(2-methoxybenzyl)-6,7-difluoro-1H-benzo[d]imidazol-2-amine, confirms the planarity of the difluorobenzimidazole core and reveals key intermolecular hydrogen bonds between the amine proton and a nitrogen atom of an adjacent molecule.

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-benzyl-6,7-difluoro-1H-benzo[d]imidazol-2-amine

Computational and Theoretical Chemistry Studies on 6,7 Difluoro 1h 1,3 Benzodiazol 2 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure of 6,7-difluoro-1H-1,3-benzodiazol-2-amine. These calculations provide information on electron distribution, molecular orbital energies, and electronic transitions. nih.gov By solving the Schrödinger equation for the molecule, albeit with approximations, researchers can predict a variety of properties.

For similar heterocyclic systems, quantum chemical calculations have been successfully used to assign UV-Visible absorption spectra and determine the nature of electronic transitions. nih.gov These calculations can reveal whether a transition is localized on a specific part of the molecule or involves a charge transfer between different moieties. nih.gov In the context of this compound, such calculations would be crucial in understanding its photophysical properties and its potential applications in areas like organic electronics or as a fluorescent probe.

Density Functional Theory (DFT) for Geometry Optimization and Reactivity Prediction

DFT methods, such as B3LYP, are often employed to predict the reactive sites of a molecule. scispace.comresearchgate.net For instance, the molecular electrostatic potential (MEP) map, calculated using DFT, can identify regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This allows for the prediction of where the molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net For this compound, DFT calculations could pinpoint the most reactive sites, guiding synthetic chemists in designing new reactions and functionalizing the molecule.

Table 1: Representative DFT Functionals and Basis Sets Used in Computational Studies

Functional Description Basis Set Description
B3LYPA hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. scispace.com6-31G(d,p)A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). nih.gov
M06-2XA high-nonlocality functional with a good performance for thermochemistry and non-covalent interactions. nih.govTZVPA triple-zeta valence basis set with polarization functions. nih.gov

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

The distribution of the HOMO and LUMO across the molecule reveals important information about its electronic properties. nih.gov For example, in push-pull systems, the HOMO is often localized on the electron-donating group, while the LUMO is on the electron-accepting group. nih.gov For this compound, analyzing the HOMO and LUMO distribution would clarify the electronic roles of the difluorobenzodiazole core and the amine substituent. This analysis also helps in predicting the nature of electronic transitions and the molecule's potential as an organic semiconductor. nih.gov

Table 2: Key Parameters from Molecular Orbital Analysis

Parameter Significance
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ionization potential. nih.gov
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the electron affinity. nih.gov
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. nih.gov
Charge DistributionDescribes how electron density is distributed across the molecule, identifying electron-rich and electron-poor regions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For a molecule like this compound, computational modeling could be used to study various reactions, such as its synthesis or its participation in further chemical transformations. For example, in the study of pyrazole (B372694) derivatives, computational methods have been used to elucidate the reaction pathways and confirm the structures of the products. researchgate.net This approach allows for a deeper understanding of the reaction at a molecular level and can help in optimizing reaction conditions.

Tautomerism and Conformational Dynamics of this compound

Tautomerism, the interconversion of structural isomers, is a phenomenon that can significantly impact the chemical and biological properties of a molecule. For heterocyclic compounds containing amine groups, such as this compound, amino-imino tautomerism is possible. Computational methods, particularly DFT, can be used to calculate the relative energies of the different tautomers to predict which form is more stable. mdpi.com

Conformational dynamics, the study of how a molecule's shape changes over time due to rotation around single bonds, is another area where computational chemistry provides critical insights. For flexible molecules, identifying the most stable conformers is essential for understanding their properties. For instance, in a study of benzimidazole (B57391) derivatives, DFT calculations were used to determine the most stable conformers of the molecules. mdpi.com For this compound, understanding its preferred tautomeric form and conformational preferences is crucial for predicting its interactions with biological targets or its packing in the solid state.

Influence of Fluorine Atoms on Electronic and Steric Properties: A Theoretical Perspective

From a steric perspective, fluorine has a van der Waals radius that is only slightly larger than that of hydrogen, meaning it can often substitute for hydrogen without causing significant steric hindrance. nih.govencyclopedia.pub However, the strong carbon-fluorine bond and the high electronegativity of fluorine can lead to unique intermolecular interactions, such as fluorine-involved hydrogen bonds. researchgate.net

Theoretical studies can quantify the impact of the two fluorine atoms in this compound. By comparing its calculated properties with those of the non-fluorinated analogue, researchers can isolate the specific electronic and steric contributions of the fluorine atoms. encyclopedia.pub This understanding is critical for rationalizing the observed properties of the molecule and for designing new molecules with tailored characteristics. nih.govresearchgate.net

Advanced Applications of 6,7 Difluoro 1h 1,3 Benzodiazol 2 Amine As a Synthetic Intermediate and in Functional Materials Research

Development of Novel Catalytic Ligands and Organocatalysts Featuring the Benzodiazole Core

The benzimidazole (B57391) framework is a known structural motif in the design of catalysts and ligands. The nitrogen atoms in the ring can coordinate with metal centers, making benzimidazole derivatives useful as ligands in catalysis. Furthermore, chiral benzimidazole derivatives have been explored as organocatalysts.

While there is research on the catalytic applications of the broader benzimidazole family, specific studies describing the development and use of catalytic ligands or organocatalysts derived from 6,7-difluoro-1H-1,3-benzodiazol-2-amine are not found in the reviewed literature. The presence of fluorine atoms could potentially modulate the electronic properties and efficacy of such catalysts, making this an area for future investigation.

Integration into Organic Electronic and Photonic Materials (e.g., Fluorophores, Semiconductors)

Fluorinated organic molecules are of great interest in materials science due to their unique electronic properties, stability, and potential for creating materials with tailored functions like fluorescence or semiconductivity. The combination of the benzimidazole core with fluorine substituents suggests that this compound could be a candidate for such applications.

Despite this potential, a review of current research does not yield specific examples of This compound or its direct derivatives being integrated into organic electronic or photonic materials. The applications of other isomers, such as 4,6-Difluoro-1H-benzo[d]imidazol-2-amine, have been noted in the context of materials for aggregation-induced emission, but similar studies for the 6,7-difluoro isomer are not available.

Precursors in Agrochemical and Specialty Chemical Synthesis (Focus on Chemical Pathways and Analogues)

The benzimidazole scaffold is found in a number of biologically active compounds, including some used in agriculture. For example, certain benzothiazole (B30560) derivatives, which are structurally related to benzimidazoles, have been investigated as pesticidal agents. nih.gov

There is, however, a lack of specific literature detailing the chemical pathways for the synthesis of agrochemicals or specialty chemicals using This compound as a key intermediate. The potential for this compound to serve as a precursor remains an area for further research and development.

Supramolecular Assembly and Host-Guest Interactions Involving this compound Derivatives

The ability of the benzimidazole ring to participate in hydrogen bonding and π-π stacking makes it an attractive component for supramolecular chemistry. These interactions can lead to the formation of complex, self-assembled structures and are relevant in host-guest chemistry.

Currently, there are no specific studies available in the searched databases that focus on the supramolecular assembly or host-guest interactions of derivatives of This compound .

Future Research Directions and Emerging Paradigms in 6,7 Difluoro 1h 1,3 Benzodiazol 2 Amine Chemistry

Exploration of Unconventional Synthetic Pathways and Catalytic Methods

Key areas of investigation will include:

C-H Activation Strategies: Direct C-H activation of the benzimidazole (B57391) core or the fluoroaromatic ring would represent a paradigm shift in the synthesis of more complex derivatives. This approach could enable the introduction of functional groups at positions that are difficult to access through traditional methods.

Flow Chemistry: The implementation of continuous flow reactors for the synthesis of 6,7-difluoro-1H-1,3-benzodiazol-2-amine could offer significant advantages in terms of reaction control, scalability, and safety.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could open up new avenues for the functionalization of the benzimidazole scaffold under mild reaction conditions.

Synthetic ApproachPotential AdvantagesResearch Focus
C-H ActivationAtom economy, access to novel derivativesDevelopment of selective catalysts for C-H functionalization
Flow ChemistryImproved control, scalability, safetyOptimization of reaction parameters in continuous flow systems
Photoredox CatalysisMild reaction conditions, unique reactivityExploration of novel photocatalysts and reaction pathways

Investigation of Novel Reactivity Patterns and Unexplored Transformation Routes

The electronic nature of the this compound scaffold suggests a rich and largely unexplored reactivity profile. The fluorine atoms exert a strong electron-withdrawing effect, which can significantly influence the reactivity of both the benzene (B151609) and imidazole (B134444) rings. Future research should systematically investigate these effects to uncover novel transformation routes.

Potential areas of exploration include:

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the difluorinated benzene ring could facilitate S_NA_r reactions, allowing for the introduction of a variety of nucleophiles.

Electrophilic Substitution on the Imidazole Ring: A detailed study of the regioselectivity of electrophilic substitution reactions on the imidazole portion of the molecule is warranted.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the benzimidazole core under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new heterocyclic systems.

Advanced Functionalization for Tailored Material Properties

The unique properties of this compound make it an attractive building block for the development of advanced materials. Strategic functionalization of this core structure can be employed to fine-tune its electronic, optical, and self-assembly properties.

Future research in this area will likely focus on:

Polymer Chemistry: Incorporation of the this compound moiety into polymer backbones could lead to the development of materials with enhanced thermal stability, specific optical properties, or improved charge transport characteristics.

Organic Electronics: Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Supramolecular Chemistry: The hydrogen bonding capabilities of the 2-amino-benzimidazole core, combined with the potential for halogen bonding involving the fluorine atoms, make this a promising scaffold for the design of complex supramolecular architectures.

Application AreaDesired PropertiesFunctionalization Strategy
Polymer ChemistryThermal stability, optical propertiesIncorporation into polymer main or side chains
Organic ElectronicsCharge transport, luminescenceIntroduction of extended π-systems
Supramolecular ChemistrySelf-assembly, host-guest chemistryModification of hydrogen and halogen bonding sites

Interdisciplinary Research Integrating this compound into Emerging Technologies

The full potential of this compound will be realized through interdisciplinary collaborations that integrate its chemistry with emerging technologies. The unique combination of a fluorinated aromatic system and a hydrogen-bonding heterocycle provides a versatile platform for innovation across various scientific fields.

Future interdisciplinary research could involve:

Materials Science: Collaboration with materials scientists to design and fabricate novel functional materials, such as sensors, membranes, or coatings, based on derivatives of this compound.

Nanoscience: Exploration of the self-assembly of functionalized this compound derivatives into well-defined nanostructures with unique properties.

Computational Chemistry: The use of computational modeling to predict the properties of new derivatives and to guide the design of synthetic targets for specific applications.

High-Throughput Synthesis and Screening for Chemical Library Development (Non-Clinical Focus)

The development of high-throughput synthesis and screening methods is crucial for unlocking the full potential of the this compound scaffold. The creation of diverse chemical libraries based on this core structure will enable the rapid discovery of new compounds with interesting properties for a wide range of non-clinical applications.

Key aspects of this research direction include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6,7-difluoro-1H-1,3-benzodiazol-2-amine, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with cyclization of fluorinated benzene derivatives to form the benzodiazole core. Fluorination steps may use reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for achieving >95% purity. Structural analogs (e.g., 4-bromo-1-methyl derivatives) suggest that protecting-group strategies can minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine positions and aromatic proton environments. 13C^{13}\text{C} NMR identifies carbonyl and amine groups.
  • FTIR : Detects N-H stretches (3200–3400 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (C7_7H5_5F2_2N3_3, MW 169.13 g/mol) .

Q. How should researchers design preliminary enzyme inhibition assays for this compound?

  • Methodology :

  • Target Selection : Prioritize enzymes linked to the compound’s structural analogs (e.g., kinases, proteases).
  • Assay Conditions : Use recombinant enzymes in buffer systems (pH 7.4, 25–37°C) with fluorogenic substrates.
  • Data Analysis : Calculate IC50_{50} values via dose-response curves and compare to reference inhibitors (e.g., staurosporine for kinases). Include negative controls to rule out non-specific binding .

Advanced Research Questions

Q. How can structural modifications enhance multi-target kinase inhibition efficacy?

  • Methodology :

  • Fluorine Positioning : Fluorine atoms at C6/C7 influence electron-withdrawing effects and hydrophobic interactions. Compare bioactivity of 6,7-difluoro vs. 4,6-difluoro isomers.
  • Substituent Engineering : Introduce methyl or amino groups at non-fluorinated positions to modulate steric effects.
  • Kinase Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects and optimize selectivity .

Q. How can contradictions in bioactivity data between structurally similar benzodiazoles be resolved?

  • Methodology :

  • Standardized Assays : Re-evaluate compounds under identical conditions (e.g., cell lines, enzyme batches).
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to compare binding modes of 6,7-difluoro vs. 4,6-difluoro analogs.
  • Metabolite Screening : Assess if metabolic stability (e.g., CYP450 interactions) explains divergent in vivo results .

Q. What in vivo models are suitable for evaluating anticancer potential?

  • Methodology :

  • Xenograft Models : Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice. Administer the compound orally (10–50 mg/kg/day) and monitor tumor volume.
  • Pharmacokinetics (PK) : Measure plasma half-life, bioavailability, and metabolite profiles via LC-MS/MS.
  • Toxicity Profiling : Conduct histopathology on liver/kidney tissues to assess safety margins .

Q. How can computational modeling predict interactions with viral replication proteins?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to viral targets (e.g., SARS-CoV-2 main protease) using GROMACS.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities.
  • Validation : Test top-ranked analogs in cell-based antiviral assays (e.g., plaque reduction in Vero E6 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.